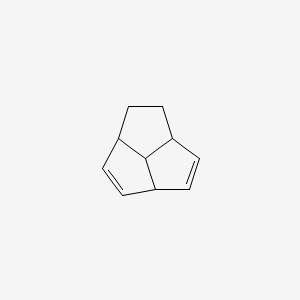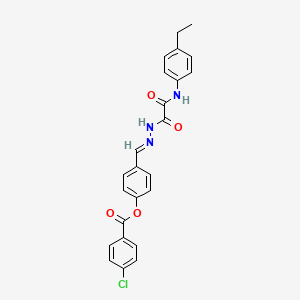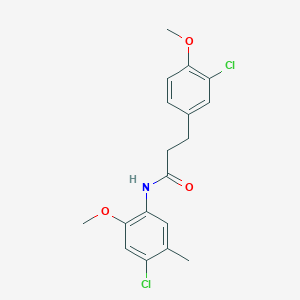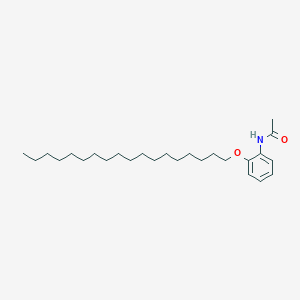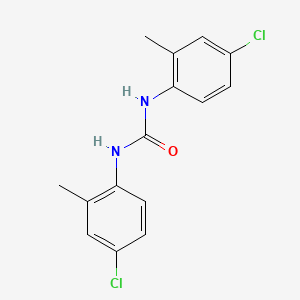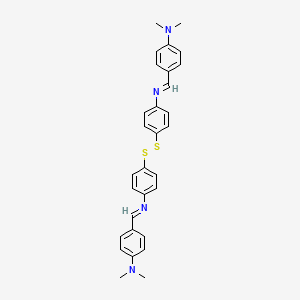
4,4'-Dithiobis(N-(4-dimethylaminobenzylidene)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) is a chemical compound with the molecular formula C30H30N4S2 and a molecular weight of 510.728 g/mol This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a disulfide bond
Vorbereitungsmethoden
The synthesis of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) typically involves the reaction of 4-dimethylaminobenzaldehyde with aniline derivatives in the presence of a disulfide compound. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Wirkmechanismus
The mechanism of action of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) involves its ability to form and break disulfide bonds. This property allows it to interact with thiol-containing molecules, such as cysteine residues in proteins. The compound can modulate the activity of enzymes and other proteins by altering their disulfide bond patterns, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) include:
4,4’-Dithiobis(N-(4-methylbenzylidene)aniline): This compound has a similar structure but with a methyl group instead of a dimethylamino group.
4,4’-Dithiobis(N-(4-acetamidobenzylidene)aniline): This variant includes an acetamido group, which can influence its reactivity and applications.
The uniqueness of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) lies in its dimethylamino groups, which can enhance its electron-donating properties and affect its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
3430-52-2 |
|---|---|
Molekularformel |
C30H30N4S2 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4S2/c1-33(2)27-13-5-23(6-14-27)21-31-25-9-17-29(18-10-25)35-36-30-19-11-26(12-20-30)32-22-24-7-15-28(16-8-24)34(3)4/h5-22H,1-4H3 |
InChI-Schlüssel |
HKOMVPIVHSPJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



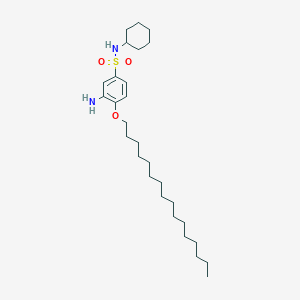

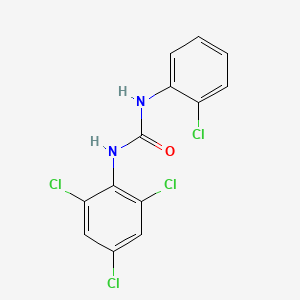

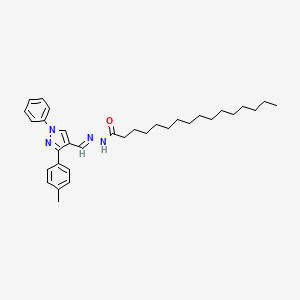
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

